molecular formula C26H23NO6 B6544445 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide CAS No. 929412-49-7

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide

Cat. No. B6544445
CAS RN: 929412-49-7
M. Wt: 445.5 g/mol
InChI Key: JOKJHAKLUSNEJQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide (N-DMBA) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. It has demonstrated a range of biochemical and physiological effects, with potential implications for laboratory experiments and future research directions.

Scientific Research Applications

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide has been studied for its potential applications in a variety of scientific research areas. It has been used as an inhibitor of histone deacetylases (HDACs) and as a potential chemotherapeutic agent. It has also been studied for its potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide has been studied for its potential applications in the treatment of metabolic disorders, such as obesity and diabetes.

Mechanism of Action

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide acts as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play an important role in regulating gene expression and are involved in the development and progression of various diseases. N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide binds to the active site of HDACs, preventing them from catalyzing the acetylation of histones and other proteins. This inhibition of HDACs leads to the upregulation of gene expression, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide is able to inhibit the growth of cancer cells and induce apoptosis in a variety of cell types. Additionally, N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide has been shown to have anti-inflammatory, antioxidant, and anti-diabetic effects in animal models. It has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide has several advantages for use in laboratory experiments. It is a synthetic compound that is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and has a low level of toxicity in animal models. However, there are some limitations to its use in laboratory experiments. N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide has potential applications in a variety of scientific research areas. Further research is needed to explore its potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Additionally, further research is needed to explore its potential applications in the treatment of inflammatory diseases and other conditions. Additionally, further research is needed to explore its potential applications in the treatment of neurological disorders, such as depression and anxiety. Finally, further research is needed to explore its potential applications in the treatment of autoimmune diseases.

Synthesis Methods

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide is synthesized through a two-step process. The first step involves the condensation of 3,4-dimethoxybenzoyl chloride with 1-benzofuran-3-methyl-5-yl-methylamine, which yields a 3-methoxybenzamide derivative. The second step involves the condensation of this 3-methoxybenzamide derivative with 3-methoxybenzoyl chloride, which yields the desired N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide product.

properties

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-20-14-18(27-26(29)17-6-5-7-19(12-17)30-2)9-11-21(20)33-25(15)24(28)16-8-10-22(31-3)23(13-16)32-4/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKJHAKLUSNEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide

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